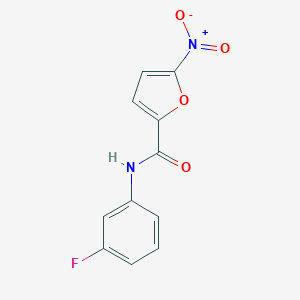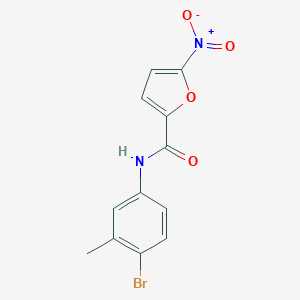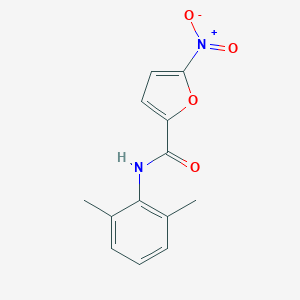![molecular formula C19H18FN3O2 B251978 N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel small molecule inhibitor that targets the dopamine D2 receptor. This compound has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and addiction.
Mechanism of Action
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various neurochemical pathways in the brain. By blocking this receptor, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can modulate the release of dopamine and other neurotransmitters, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have significant effects on various biochemical and physiological processes in the brain. In preclinical studies, this compound has been shown to reduce dopamine release in the striatum, which is a key region involved in the regulation of motor function and reward processing. Additionally, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is its high selectivity and potency for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various neurochemical pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term studies.
Future Directions
There are several future directions for the research on N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One potential application is in the treatment of schizophrenia, where this compound has shown promise in preclinical studies. Additionally, N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide may have potential applications in the treatment of other psychiatric and neurological disorders, including depression and addiction. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop more effective treatments for these disorders.
Synthesis Methods
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 3-aminopropylindole, followed by the addition of N,N-diisopropylethylamine and 1H-indole-2-carboxylic acid. The final product is purified through column chromatography and characterized through spectroscopic methods.
Scientific Research Applications
N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of schizophrenia, depression, and addiction. In preclinical studies, this compound has been shown to effectively block the dopamine D2 receptor, which is a key target for the treatment of these disorders.
properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-[(2-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-8-3-2-7-14(15)18(24)21-10-5-11-22-19(25)17-12-13-6-1-4-9-16(13)23-17/h1-4,6-9,12,23H,5,10-11H2,(H,21,24)(H,22,25) |
InChI Key |
YPRFRYFRMQPJMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251895.png)


![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)